2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a complex organic compound characterized by its unique spiro structure, which connects two rings through a single atom. This compound falls under the category of spiro compounds, known for their distinct structural properties and potential applications in various fields of research and industry.
The compound is classified as a spirocyclic compound and has been explored for its potential biological activities. Its structural complexity arises from the integration of multiple functional groups, which may contribute to its reactivity and interaction with biological systems. The compound's IUPAC name reflects its intricate structure, indicating the presence of both phenolic and piperidine moieties.
The synthesis of 2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol typically involves several key steps:
The molecular formula for 2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is , with a molecular weight of approximately 365.45 g/mol.
InChI=1S/C22H25N3O3/c1-2-24-11-9-22(10-12-24)25-19(16-5-3-4-6-21(16)28-22)14-18(23-25)17-13-15(26)7-8-20(17)27/h3-8,13,19,26-27H,2,9-12,14H2,1H3
This notation provides a standardized representation of the compound's structure.
The compound can undergo various chemical reactions:
Understanding these reactions is crucial for manipulating the compound's structure to enhance its properties or create derivatives with specific functionalities.
The mechanism by which 2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol exerts its effects involves:
These mechanisms highlight its potential therapeutic applications in targeting specific diseases.
The physical properties of 2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol include:
Key chemical properties include:
These properties influence how the compound can be used in research and industrial applications.
The compound has several scientific applications:
CAS No.: 1480-19-9
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 30285-47-3